2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid
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Overview
Description
2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid is a complex organic compound characterized by the presence of an acetamido group, a trifluoromethyl group, and a phenylcarbamoyl group attached to a methylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group:
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Carbamoylation: The phenylcarbamoyl group can be introduced through a reaction with an isocyanate derivative.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-ethylacetic acid: Similar structure but with an ethyl group instead of a methyl group.
2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-propylacetic acid: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-{[2-acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
CAS No. |
2196957-96-5 |
---|---|
Molecular Formula |
C13H13F3N2O4 |
Molecular Weight |
318.2 |
Purity |
95 |
Origin of Product |
United States |
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